8-Chloro-6-methyl-2-phenylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Organic Synthesis and Medicinal Chemistry Research
The quinoline scaffold, a bicyclic aromatic nitrogen heterocycle, is a privileged structure in the realm of organic and medicinal chemistry. Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its versatility and importance. The unique electronic properties and the ability to participate in a wide range of chemical transformations make quinoline and its derivatives valuable building blocks in organic synthesis.
In medicinal chemistry, the quinoline nucleus is a key component in numerous therapeutic agents with a broad spectrum of biological activities. These include antimalarial, antibacterial, anticancer, and antiviral properties. The rigid, planar structure of the quinoline ring system allows it to effectively interact with biological targets such as enzymes and receptors, while the various positions on the ring can be functionalized to fine-tune the molecule's pharmacological profile.
Overview of Heterocyclic Compounds and Azaheterocycles in Advanced Chemical Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the life sciences. Azaheterocycles, a subset of these compounds containing at least one nitrogen atom, are of particular interest due to their widespread occurrence in nature and their diverse applications. They form the core of many alkaloids, vitamins, and nucleic acids.
In advanced chemical research, azaheterocycles are explored for their potential in catalysis, materials science, and as probes for biological systems. The nitrogen atom in these structures can act as a hydrogen bond acceptor or donor, and can also be protonated, which influences the molecule's solubility, lipophilicity, and interaction with biological macromolecules.
Rationale for Focused Academic Inquiry into 8-Chloro-6-methyl-2-phenylquinoline
While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its academic inquiry can be constructed based on the established significance of its constituent parts. The focused interest in this particular molecule stems from the predictable yet potentially unique interplay of its substituents on the quinoline core.
The 2-phenylquinoline (B181262) backbone itself is a recurring motif in compounds exhibiting a range of biological activities, including anticancer and antiviral effects. The presence of a phenyl group at the 2-position can influence the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets.
The chloro group at the 8-position is an electron-withdrawing group that can significantly alter the electron density of the quinoline ring system. This can affect the molecule's reactivity, metabolic stability, and binding affinities. Halogen atoms are also known to participate in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-receptor binding.
The methyl group at the 6-position is an electron-donating group. Its presence can modulate the electronic properties of the quinoline ring in a manner complementary to the chloro group. Furthermore, the methyl group can influence the molecule's lipophilicity and how it is metabolized in biological systems.
The combination of these specific substituents on the quinoline scaffold presents a unique chemical entity with a distinct electronic and steric profile. Academic inquiry into this compound would likely focus on its synthesis, characterization, and the exploration of its potential biological activities, driven by the hypothesis that the synergistic or antagonistic effects of these substituents could lead to novel and potent pharmacological properties.
Properties of Related Quinolines
To provide context for the potential characteristics of this compound, the following table summarizes the properties of structurally related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 8-Chloro-2-methylquinoline (B1584612) | C₁₀H₈ClN | 177.63 | 3033-82-7 |
| 6-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | 92-46-6 |
| 2-Phenylquinoline | C₁₅H₁₁N | 205.26 | 612-96-4 |
| 6-Methylquinoline (B44275) | C₁₀H₉N | 143.19 | 91-62-3 |
This data is compiled from publicly available chemical databases for reference purposes.
Synthesis and Reactivity of Substituted Quinolines
The synthesis of substituted quinolines like this compound can typically be achieved through established synthetic methodologies. Classical methods such as the Combes, Doebner-von Miller, and Friedländer syntheses are often adapted to create specifically substituted quinoline rings. For a 2-phenylquinoline derivative, the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, is a common approach.
The reactivity of the this compound molecule would be dictated by the electronic nature of the quinoline ring and its substituents. The nitrogen atom imparts basic properties and can be protonated or alkylated. The chloro group at the 8-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions but can be activated under specific catalytic systems. The methyl group can potentially undergo oxidation or other transformations under appropriate conditions. The phenyl group at the 2-position can undergo electrophilic substitution, with the directing effects influenced by the quinoline ring.
Potential Research Applications
Given the pharmacological activities observed in similarly substituted quinolines, research into this compound would likely explore its potential as:
An anticancer agent: Many 2-phenylquinoline derivatives have shown cytotoxic activity against various cancer cell lines. rsc.org
An antiviral agent: The 2-phenylquinoline scaffold has been identified as a privileged structure for imparting antiviral activity, including against coronaviruses. acs.org
An antimicrobial agent: The quinoline core is present in many antibacterial and antifungal compounds.
Further research would be necessary to synthesize and test this compound to determine its specific properties and potential applications. The unique substitution pattern offers a compelling case for its investigation as a novel contribution to the vast and ever-expanding library of bioactive quinoline derivatives.
Properties
CAS No. |
22960-24-3 |
|---|---|
Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
8-chloro-6-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-9-13-7-8-15(12-5-3-2-4-6-12)18-16(13)14(17)10-11/h2-10H,1H3 |
InChI Key |
OXNOOIURSOFAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 8 Chloro 6 Methyl 2 Phenylquinoline
Elucidation of Reaction Pathways for Quinoline (B57606) Formation
The synthesis of the 8-Chloro-6-methyl-2-phenylquinoline scaffold can be achieved through several classical and modern cyclization strategies. The elucidation of the precise reaction pathways is crucial for optimizing reaction conditions and achieving desired regioselectivity. The mechanisms for quinoline formation generally involve the construction of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring.
The formation of the quinoline ring system of this compound can be explained by several key cyclization mechanisms, including the Friedländer, Doebner-von Miller, and Combes syntheses.
Friedländer Synthesis This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. nih.govresearchgate.net To synthesize this compound, the likely precursors would be 2-amino-3-methyl-5-chlorobenzaldehyde and acetophenone. Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org
Aldol-First Pathway : The reaction initiates with an aldol condensation between the two carbonyl-containing starting materials. researchgate.net This is followed by cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring. wikipedia.org Detailed mechanistic studies suggest that under both acidic and basic conditions, the initial slow step is the intermolecular aldol condensation, which is followed by a very rapid cyclization and dehydration. researchgate.net
Schiff Base-First Pathway : Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the benzaldehyde (B42025) derivative and the carbonyl group of the ketone. wikipedia.org This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to form the final quinoline product. wikipedia.org
Doebner-von Miller Reaction This reaction provides a route to quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org For the target molecule, the reactants would be 4-chloro-2-methylaniline and an α,β-unsaturated ketone like benzalacetone (4-phenyl-3-buten-2-one). The mechanism for this reaction is complex and has been a subject of debate. A proposed mechanism involves a fragmentation-recombination pathway based on isotope scrambling experiments. wikipedia.orgnih.gov
The key steps are:
Initial conjugate addition of the aniline (B41778) to the α,β-unsaturated ketone.
Fragmentation of this adduct into an imine and a saturated ketone. nih.gov
Recombination of these fragments via a condensation reaction.
The resulting conjugated imine then reacts with a second molecule of aniline, leading to cyclization, elimination of an aniline molecule, and subsequent aromatization to form the quinoline ring. wikipedia.org
Combes Synthesis The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org To form this compound, 4-chloro-2-methylaniline would be reacted with benzoylacetone. The mechanism proceeds through the following steps:
Formation of a Schiff base intermediate from the aniline and one of the ketone carbonyls of the β-diketone. wikipedia.org
The Schiff base tautomerizes to an enamine, which enhances the nucleophilicity of the aromatic ring. quimicaorganica.org
An acid-catalyzed intramolecular electrophilic attack from the enamine onto the aromatic ring (annulation) occurs, which is the rate-determining step. wikipedia.org
Subsequent dehydration yields the final substituted quinoline product. wikipedia.org
| Synthesis Method | Required Precursors | Key Intermediate Type |
|---|---|---|
| Friedländer Synthesis | 2-Amino-3-methyl-5-chlorobenzaldehyde + Acetophenone | Aldol Adduct or Schiff Base |
| Doebner-von Miller Reaction | 4-Chloro-2-methylaniline + Benzalacetone | Conjugate Adduct/Imine |
| Combes Synthesis | 4-Chloro-2-methylaniline + Benzoylacetone | Enamine |
Oxidation Pathways The quinoline nucleus is generally resistant to oxidation due to its electron-deficient nature. However, under strong oxidizing conditions, such as with hot alkaline potassium permanganate (KMnO₄), the benzene ring portion can be cleaved. youtube.com More commonly, the substituents on the ring are susceptible to oxidation. The 6-methyl group on this compound could potentially be oxidized to a carboxylic acid group at the benzylic position, although this can be challenging without affecting the rest of the molecule. youtube.com
Another significant oxidative pathway for quinolines is the formation of N-oxides. The nitrogen atom in the quinoline ring can be oxidized using reagents like peroxy acids to form the corresponding quinoline N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of substitution reactions.
Reduction Pathways The pyridine part of the quinoline ring system is more susceptible to reduction than the benzene part. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel typically reduces the nitrogen-containing ring to yield a 1,2,3,4-tetrahydroquinoline derivative. The chlorine atom at the C-8 position is generally resistant to hydrogenolysis under mild reduction conditions but can be removed under more forcing conditions or with specific catalysts.
In biological systems, the degradation of quinoline can proceed through reduction pathways. For instance, the enzyme xenobiotic reductase A (XenA) has been shown to catalyze the NADPH-dependent reduction of quinoline derivatives like 8-hydroxycoumarin as part of a microbial degradation pathway. nih.gov This involves a hydride transfer from a flavin cofactor (FMN) to the substrate, suggesting that enzymatic reduction of the quinoline core is a viable pathway. nih.gov
Modern synthetic methods for quinoline derivatives increasingly employ radical-mediated pathways, which often proceed under milder conditions than classical methods. One such strategy involves the tandem cyclization of C(sp³)–H bonds. For instance, a proposed pathway for the synthesis of quinoline derivatives from 2-methylquinolines and 2-styrylanilines involves the generation of tert-butoxy (tBuO•) and tert-butylperoxy (tBuOO•) radicals from the interaction of I₂ and tert-butyl hydroperoxide (TBHP). nih.gov
A plausible general radical mechanism could involve:
Generation of a radical species from a precursor molecule.
Addition of this radical to an unsaturated bond.
An intramolecular cyclization step where a radical attacks the aromatic ring.
Subsequent oxidation or hydrogen atom abstraction to aromatize the ring and form the quinoline product.
Silver-catalyzed reactions involving the intermolecular radical addition/cyclization of N-phenylcinnamamides with keto acids also provide a pathway to quinolin-2(1H)-ones. mdpi.com The mechanism is believed to proceed via a free radical process initiated by the oxidation of Ag⁺ to Ag²⁺ by an oxidant like K₂S₂O₈, which then generates radicals from the keto acid. mdpi.com
Catalysts and reaction conditions play a pivotal role in directing the reaction pathway and determining the final product structure in quinoline synthesis.
Catalysis:
Acid Catalysis : Strong Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., iodine, tin tetrachloride, neodymium(III) nitrate) are commonly used to catalyze quinoline syntheses like the Friedländer, Doebner-von Miller, and Combes reactions. wikipedia.orgwikipedia.org In the Combes synthesis, the acid protonates a carbonyl group, facilitating the initial nucleophilic attack by the aniline and promoting the final cyclodehydration step. wikipedia.org
Base Catalysis : The Friedländer synthesis can also be catalyzed by bases such as sodium hydroxide or potassium tert-butoxide. researchgate.netalfa-chemistry.com The choice between acid and base catalysis can influence which mechanistic pathway is favored (aldol-first vs. Schiff base-first). researchgate.net
Metal Catalysis : Transition metals like gold, copper, and ruthenium have been employed in modern quinoline syntheses to enable reactions under milder conditions. nih.govalfa-chemistry.com For example, gold catalysts have been shown to facilitate the Friedländer reaction without the need for harsh acidic or basic conditions. alfa-chemistry.com
Reaction Conditions: The solvent, temperature, and even the use of microwave irradiation or solvent-free conditions can significantly impact the reaction mechanism, rate, and yield. nih.govtubitak.gov.tr In the Combes synthesis, for example, the regioselectivity of the cyclization step can be influenced by the steric bulk of substituents on the reactants. wikipedia.org Similarly, in certain Friedländer reactions, the use of ionic liquids as the solvent or catalyst can lead to shorter reaction times and higher yields, offering a "green" alternative to traditional methods. nih.gov
| Synthesis Method | Typical Catalysts | Common Conditions |
|---|---|---|
| Friedländer Synthesis | Acids (TsOH, H₂SO₄), Bases (KOH, KOtBu), Lewis Acids (Iodine), Gold catalysts | Reflux in aqueous/alcoholic solution; solvent-free; microwave irradiation |
| Doebner-von Miller Reaction | Brønsted Acids (HCl, H₂SO₄), Lewis Acids (SnCl₄, Sc(OTf)₃) | Acidic medium, often with an oxidizing agent |
| Combes Synthesis | Strong acids (H₂SO₄, Polyphosphoric Acid) | Acid-catalyzed condensation followed by heating |
Detailed Studies of Functional Group Transformations
The chlorine atom at the C-8 position of this compound can undergo nucleophilic aromatic substitution (SₙAr). This reaction is a fundamental process for the functionalization of aryl halides. wikipedia.org
The generally accepted mechanism for SₙAr is a two-step addition-elimination process: libretexts.org
Addition Step : A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. libretexts.org The negative charge is delocalized over the quinoline ring system.
Elimination Step : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org
The reactivity of the C-8 position towards SₙAr is influenced by the electronic nature of the quinoline ring. The nitrogen atom in the quinoline system is electron-withdrawing, which helps to stabilize the negative charge of the Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack. However, this effect is most pronounced at the C-2 and C-4 positions. The C-8 position is less activated, and thus reactions at this site may require stronger nucleophiles or more forcing conditions compared to substitutions at C-2 or C-4. mdpi.com Studies on related chloroquinolines demonstrate that nucleophiles such as amines, thiols, and alkoxides can effectively displace the chlorine atom. mdpi.com
| Nucleophile Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Nitrogen Nucleophiles | Hydrazine (B178648), Amines (R-NH₂) | -NHNH₂, -NHR |
| Sulfur Nucleophiles | Thiourea, Alkanethiols (R-SH) | -SH, -SR |
| Oxygen Nucleophiles | Alkoxides (RO⁻), Hydroxide (OH⁻) | -OR, -OH |
| Azide | Sodium Azide (NaN₃) | -N₃ |
Transformations of the Methyl Group
The methyl group at the 6-position of the quinoline ring, while generally stable, can be activated to participate in a variety of chemical transformations. These reactions typically proceed through intermediates that are stabilized by the aromatic quinoline system. Mechanistic understanding of these transformations is key to controlling the regioselectivity and efficiency of the functionalization.
One common transformation of the methyl group on a quinoline ring is its oxidation to a formyl group (an aldehyde). This can be achieved using various oxidizing agents. For instance, a metal-free approach utilizing iodine and dimethyl sulfoxide (DMSO) has been described for the direct oxidative C-H bond functionalization of methyl-azaheteroarenes, which would be applicable here. The proposed mechanism involves the in situ formation of an iodonium species which facilitates the oxidation.
Another significant avenue for the functionalization of the methyl group is through deprotonation to form a carbanion. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the quinoline ring. The use of strong bases, such as organolithium reagents (e.g., n-BuLi) or lithium amides (e.g., LDA), can facilitate this deprotonation. The resulting nucleophilic species can then react with a variety of electrophiles, enabling the introduction of new functional groups. For example, reaction with aldehydes or ketones would lead to the formation of new carbon-carbon bonds and the corresponding alcohol products.
The functionalization of C(sp³)–H bonds in methylquinolines can also be achieved through metal-catalyzed processes. These methods offer a mild approach to the activation of the methyl group. acs.orgnih.gov For instance, a facile functionalization of C(sp³)–H bonds and tandem cyclization strategy has been developed for the synthesis of quinoline derivatives from 2-methylquinolines and 2-styrylanilines, which proceeds without the need for transition metals. acs.orgnih.govnih.gov Acetic acid can act as a promoter in such reactions, activating the methyl group and facilitating enamine tautomerization. nih.gov
Control experiments in related systems have suggested that such reactions may proceed through the oxidation of the C(sp³)–H bond to form an aldehyde intermediate. acs.org This highlights the versatility of the methyl group as a handle for further molecular elaboration.
Table 1: Proposed Intermediates in Methyl Group Transformations
| Transformation | Proposed Intermediate | Subsequent Reaction |
|---|---|---|
| Oxidation | Quinoline-6-carbaldehyde | Nucleophilic addition, Wittig reaction |
| Deprotonation | 6-(lithiomethyl)-quinoline derivative | Reaction with various electrophiles |
| Metal-free C-H activation | Enamine tautomer | Cyclization, C-C bond formation |
Carbon-Nitrogen and Carbon-Carbon Coupling Mechanisms
The chlorine atom at the 8-position of the quinoline ring serves as a versatile handle for the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds through various cross-coupling reactions. These reactions are typically catalyzed by transition metals, most commonly palladium. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.
Carbon-Nitrogen Coupling Mechanisms (Buchwald-Hartwig Amination)
The palladium-catalyzed amination of aryl halides, known as the Buchwald-Hartwig reaction, is a powerful method for the formation of C-N bonds. The catalytic cycle is generally accepted to proceed through the following key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound, breaking the C-Cl bond and forming a palladium(II) intermediate. The rate of this step can be influenced by the electron density at the carbon bearing the halogen.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form an amido complex.
Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the palladium(0) catalyst. This step is often the rate-determining step of the catalytic cycle.
The choice of ligand on the palladium catalyst is crucial for the success of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are commonly employed to facilitate these processes.
Carbon-Carbon Coupling Mechanisms
A variety of palladium-catalyzed cross-coupling reactions can be employed for the formation of C-C bonds at the 8-position, including the Suzuki, Heck, and Sonogashira reactions. The general mechanistic framework for these reactions is similar to that of C-N coupling, with the primary difference being the nature of the nucleophilic partner.
In the Suzuki coupling , an organoboron reagent (e.g., a boronic acid or ester) is used as the nucleophile. The key mechanistic steps are:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 8-chloroquinoline (B1195068) derivative to form a Pd(II) complex.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
The structure of the ligands plays a crucial role in these carbon-carbon coupling reactions. sioc-journal.cn For instance, in reactions catalyzed by N-heterocyclic carbene palladium (NHC-Pd) complexes, the synergistic action of a second ligand can be necessary to achieve better catalytic performance. sioc-journal.cn
The Heck reaction involves the coupling of the aryl halide with an alkene. The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the coupled product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX with the help of a base.
The electronic properties of the substituents on the quinoline ring can influence the rate and efficiency of these coupling reactions. The electron-withdrawing nature of the quinoline nitrogen and the phenyl group, as well as the electronic effect of the methyl group, will modulate the reactivity of the C-Cl bond towards oxidative addition.
Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Key Mechanistic Steps | Nucleophilic Partner |
|---|---|---|
| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Amine |
| Suzuki Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Organoboron reagent |
| Heck Reaction | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Alkene |
Spectroscopic Characterization Techniques in Quinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms in a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 8-Chloro-6-methyl-2-phenylquinoline, the ¹H NMR spectrum would exhibit distinct signals for the protons on the quinoline (B57606) core, the methyl group, and the phenyl substituent.
The chemical shifts (δ) of the quinoline protons are influenced by the electronic effects of the chloro, methyl, and phenyl substituents. The chloro group at position 8 is electron-withdrawing, causing a downfield shift (to a higher ppm value) for nearby protons. The methyl group at position 6 is electron-donating, leading to an upfield shift (to a lower ppm value) for adjacent protons. The phenyl group at position 2 will also influence the electronic environment.
Unusual concentration-dependent chemical shift changes in ¹H NMR studies of quinoline derivatives have been observed, which are attributed to π-π stacking interactions between quinoline molecules. uncw.eduuncw.edu These interactions are influenced by the position of substituents; for instance, studies on 6- and 8-substituted quinolines show different stacking behaviors. uncw.eduuncw.edu
Based on data from related substituted quinolines, the expected ¹H NMR chemical shifts for this compound are summarized in the table below.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~7.3-7.5 | d |
| H-4 | ~8.0-8.2 | d |
| H-5 | ~7.7-7.9 | s |
| H-7 | ~7.5-7.7 | s |
| Methyl Protons (at C-6) | ~2.5 | s |
| Phenyl Protons (at C-2) | ~7.4-8.2 | m |
d = doublet, s = singlet, m = multiplet. The expected values are based on the analysis of similar substituted quinoline structures.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by the substituents on the quinoline ring.
The substitution of a hydrogen atom with a methyl group in the quinoline system generally causes a downfield shift for the carbon atom to which it is attached. publish.csiro.au For example, the introduction of a methyl group at the C-6 position in 6-methylquinoline (B44275) induces a downfield shift at C-6 and also affects the chemical shifts of other carbons in the ring, such as an upfield shift at C-5 and C-7. publish.csiro.au The chloro-substituent at C-8 and the phenyl group at C-2 will also have predictable effects on the carbon chemical shifts based on their electronic properties.
Theoretical calculations and experimental data for various quinoline derivatives show that carbon atoms attached to electronegative atoms like nitrogen or chlorine, or those in proximity to them, exhibit higher chemical shifts. tsijournals.com
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | ~156-158 |
| C-3 | ~120-122 |
| C-4 | ~136-138 |
| C-4a | ~127-129 |
| C-5 | ~126-128 |
| C-6 | ~137-139 |
| C-7 | ~128-130 |
| C-8 | ~130-132 |
| C-8a | ~146-148 |
| Methyl Carbon (at C-6) | ~21-23 |
| Phenyl Carbons (at C-2) | ~128-140 |
The expected values are based on the analysis of similar substituted quinoline structures.
For complex molecules like substituted quinolines, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. In such cases, advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural elucidation. researchgate.net These techniques provide correlation data between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of protons in the quinoline and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, it could confirm the positions of the methyl and phenyl groups by showing correlations from their protons to the carbons of the quinoline ring.
The application of these 2D NMR techniques is essential for the complete and accurate assignment of all proton and carbon signals in quinoline derivatives. semanticscholar.org
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to fingerprint molecules.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands corresponding to specific functional groups and bond vibrations.
For this compound, the FT-IR spectrum would be expected to show characteristic bands for the aromatic C-H stretching, C=C and C=N ring stretching, C-H in-plane and out-of-plane bending, and the vibrations of the C-Cl and C-CH₃ bonds.
Studies on similar molecules like 8-chloroquinoline (B1195068) and other substituted quinolines provide a basis for assigning the expected vibrational frequencies. researchgate.netdergipark.org.tr The stretching vibrations of C-Cl in chloroquinolines are typically observed in the 505-760 cm⁻¹ region. dergipark.org.tr Aromatic C-H stretching vibrations generally appear in the range of 3000–3100 cm⁻¹. mdpi.com
Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretching | 3000 - 3100 |
| Methyl C-H Stretching | 2850 - 2960 |
| C=C and C=N Ring Stretching | 1500 - 1620 |
| C-H Bending | 1000 - 1475 |
| C-Cl Stretching | 650 - 750 |
The expected values are based on the analysis of similar substituted quinoline structures.
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The resulting spectrum provides information about vibrational modes that cause a change in the polarizability of the molecule. Non-polar bonds and symmetric vibrations often give strong Raman signals, while polar bonds give strong IR signals.
For this compound, the FT-Raman spectrum would also show signals for the quinoline ring vibrations, as well as for the methyl and phenyl substituents. The symmetric vibrations of the aromatic rings are expected to be particularly prominent. A complete vibrational analysis of 8-chloroquinoline has been performed using both FT-IR and FT-Raman spectroscopy, providing a solid foundation for interpreting the spectrum of the title compound. researchgate.net
The combination of FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In the study of quinoline derivatives, MS provides definitive confirmation of the molecular formula and offers insights into the stability and bonding within the molecule.
For this compound (C₁₆H₁₂ClN), the molecular ion peak ([M]⁺) is expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two prominent peaks, [M]⁺ and [M+2]⁺, separated by two m/z units. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.
The fragmentation of the quinoline core under electron ionization is well-documented. A primary fragmentation pathway for the parent quinoline radical cation involves the loss of a hydrogen cyanide (HCN) molecule. rsc.orgresearchgate.netnih.gov For substituted quinolines, the fragmentation pattern is influenced by the nature and position of the substituents. chempap.org The molecular ions of many quinoline derivatives are often the base peaks in their spectra, indicating significant stability under electron impact. chempap.org
In the case of this compound, fragmentation would likely involve the loss of the substituents from the quinoline ring. Common fragmentation pathways could include the expulsion of a chlorine radical (Cl•), a methyl radical (•CH₃), or cleavage of the phenyl group. The loss of the chlorine atom would be a significant fragmentation pathway. Research on related compounds like 8-chloro-2-methylquinoline (B1584612) confirms a molecular ion peak at m/z 177. researchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | ~253/255 |
| [M-Cl]⁺ | Loss of a chlorine radical | ~218 |
| [M-CH₃]⁺ | Loss of a methyl radical | ~238/240 |
| [M-HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring | ~226/228 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
Note: The predicted m/z values are based on the most abundant isotopes. The presence of chlorine will result in isotopic peaks.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the crystal lattice.
While the specific crystal structure of this compound is not available, analysis of closely related compounds provides significant insight into its expected solid-state characteristics. For instance, the crystal structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has been determined. researchgate.netresearchgate.net This compound crystallizes in the monoclinic space group P2₁/n. researchgate.netresearchgate.net Its quinoline ring system is nearly planar, and the phenyl ring is significantly twisted out of the quinoline plane by an angle of 57.5(1)°. researchgate.netresearchgate.net This twisting is a common feature in phenyl-substituted quinolines due to steric hindrance.
Table 2: Crystallographic Data for the Analogue Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.netresearchgate.net |
| Space Group | P2₁/n | researchgate.netresearchgate.net |
| a (Å) | 10.828 (5) | researchgate.netresearchgate.net |
| b (Å) | 7.535 (4) | researchgate.netresearchgate.net |
| c (Å) | 18.829 (5) | researchgate.netresearchgate.net |
| β (°) | 94.369 (5) | researchgate.netresearchgate.net |
| Volume (ų) | 1531.8 (12) | researchgate.netresearchgate.net |
| Z | 4 | researchgate.netresearchgate.net |
This data is for a closely related compound and serves as a predictive model for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For aromatic and heterocyclic compounds like quinoline derivatives, UV-Vis spectra are characterized by absorption bands arising from π→π* transitions within the conjugated system. rsc.orgnih.gov
The electronic spectrum of the parent quinoline chromophore shows distinct absorption bands. Studies on quinoline derivatives have identified these as the ¹Bₐ and ¹Lₐ,ₑ electronic transitions, which appear at approximately 230 nm and 290 nm, respectively. nih.gov The presence of substituents on the quinoline ring significantly influences the position and intensity of these absorption maxima.
In this compound, the core quinoline structure is extended by a phenyl group at the 2-position, creating a larger conjugated π-electron system. This extended conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted quinoline. nih.gov The chloro and methyl groups, acting as auxochromes, will also modulate the electronic transitions, further influencing the absorption spectrum. Research on other quinoline derivatives shows absorption maxima that can extend into the 300-400 nm range. rsc.orgresearchgate.net The solvent used can also affect the absorption spectrum; a change in solvent polarity can lead to shifts in the absorption bands. acs.org
Table 3: Typical Electronic Transitions in Quinoline Chromophores
| Transition | Typical Wavelength (λₘₐₓ) | Description | Reference |
| ¹Bₐ | ~230 nm | High-energy π→π* transition | nih.gov |
| ¹Lₐ,ₑ | ~290 nm | Lower-energy π→π* transitions | nih.gov |
| ICT | >300 nm | Intramolecular Charge Transfer, possible in highly substituted systems | rsc.org |
Note: The exact λₘₐₓ values for this compound would need to be determined experimentally but are predicted to be red-shifted from these parent values.
Computational Chemistry and Theoretical Studies of 8 Chloro 6 Methyl 2 Phenylquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for compounds like 8-Chloro-6-methyl-2-phenylquinoline, from its three-dimensional shape to its reactivity and spectroscopic signatures. Theoretical studies on related quinoline (B57606) derivatives are often performed using the B3LYP functional with various basis sets, such as 6-31G, 6-311++G , and cc-pVTZ, which have been shown to provide reliable results. researchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its structure.
A critical aspect of the conformational analysis for this molecule is the dihedral angle between the quinoline ring system and the phenyl group at the 2-position. In computational studies of similar structures, such as phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings was found to be significant, with calculated values around 55-56°. mdpi.com This twist is due to the steric hindrance between the hydrogen atoms on the respective rings. For this compound, a similar non-planar conformation is expected. The presence of the chloro and methyl groups on the quinoline core will further influence the local geometry. For instance, in a study of 8-chloroquinoline (B1195068), the C-Cl bond length was determined through optimization. sci-hub.se The final optimized geometry of this compound would reflect a balance of steric and electronic effects from all its substituents.
Table 1: Predicted Optimized Geometrical Parameters for a Related Compound (8-Chloroquinoline) Note: This data is for 8-chloroquinoline and serves as a reference. The actual parameters for this compound will be influenced by the additional methyl and phenyl groups.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Cl Bond Length | ~1.76 |
| C-N-C Angle in Quinoline | ~117° |
| Dihedral Angle (Quinoline-Phenyl) | ~55-60° (estimated) |
Prediction of Vibrational Frequencies
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions. A complete vibrational analysis has been performed for the related molecule 8-chloroquinoline (8CQ) using DFT methods. researchgate.net
For this compound, the vibrational modes can be categorized as those associated with the quinoline core, the phenyl group, the methyl group, and the C-Cl bond. The C-Cl stretching vibration is typically found in a specific region of the spectrum. The methyl group introduces its characteristic symmetric and asymmetric stretching and bending vibrations. The phenyl group contributes its own set of ring stretching and C-H bending modes. The quinoline skeleton itself has a complex pattern of vibrations. DFT calculations can predict the frequencies and intensities of all these modes, which can be compared with experimental FTIR and FT-Raman spectra. Often, calculated frequencies are scaled to correct for anharmonicity and limitations in the theoretical model. researchgate.net
Calculation of Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and DFT can accurately predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used for these calculations. researchgate.netmdpi.com Theoretical calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts for 8-chloroquinoline. researchgate.net
For this compound, the chemical shifts would be influenced by all the substituents. The chlorine atom at position 8, being electronegative, would deshield nearby protons and carbons. The methyl group at position 6, being electron-donating, would have a shielding effect on its neighboring atoms. The phenyl group at position 2 would introduce complex shielding and deshielding effects due to its aromatic ring currents. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be predicted, aiding in the assignment of complex experimental NMR spectra.
Table 2: Experimental ¹H NMR Chemical Shifts for a Reference Compound (8-Chloroquinoline) Note: Data from ChemicalBook for 8-Chloroquinoline in CDCl₃. The shifts for this compound would be different due to the methyl and phenyl groups.
| Proton | Chemical Shift (ppm) |
| H2 | 9.017 |
| H4 | 8.127 |
| H3 | 7.44 |
| H5 | 7.79 |
| H7 | 7.71 |
| H6 | 7.45 |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govucla.edu A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov
In quinoline derivatives, the distribution of the HOMO and LUMO is heavily influenced by the substituents. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely involving the phenyl and quinoline rings. The LUMO is anticipated to be located over the electron-deficient parts of the quinoline system. The introduction of electron-withdrawing groups, like a chloro group, can lower the HOMO-LUMO energy gap and increase reactivity. nih.gov Conversely, electron-donating groups can affect the energy levels differently. DFT calculations provide a visual representation of these orbitals and their energy levels, allowing for the prediction of the molecule's electronic behavior and potential charge transfer characteristics.
Table 3: Conceptual HOMO-LUMO Characteristics
| Orbital | Description | Expected Location on this compound |
| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | Delocalized over the phenyl and quinoline rings. |
| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | Primarily centered on the quinoline ring system. |
| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO. | Influences chemical reactivity and electronic transitions. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP is plotted onto the molecule's surface, with colors indicating the potential: red typically signifies regions of high electron density (negative potential), while blue represents areas of low electron density (positive potential).
For this compound, the MEP map would show a negative potential (red) around the electronegative nitrogen atom of the quinoline ring, indicating a site prone to electrophilic attack. The electronegative chlorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings would likely show a positive potential (blue or green), making them susceptible to nucleophilic interaction. MEP analysis is valuable for predicting how the molecule will interact with other molecules, including biological receptors or reactants. researchgate.net
Evaluation of Non-Linear Optical (NLO) Properties
Molecules with large dipole moments and extended π-electron systems can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is often quantified by its first hyperpolarizability (β). DFT calculations are a reliable method for predicting these properties. nih.gov
Quinoline derivatives, especially those with donor-acceptor functionalities, have been studied for their NLO potential. nih.gov In this compound, the combination of the electron-rich phenyl and methyl groups and the electron-withdrawing chloro-substituted quinoline core could create an intramolecular charge-transfer (ICT) system. This ICT character is a key factor for a high NLO response. mdpi.com DFT calculations can compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to assess the molecule's potential as an NLO material. Studies on similar systems have shown that modifying substituents is an effective way to tune and enhance NLO properties. nih.govnih.gov
Thermodynamic Property Predictions
Thermodynamic property prediction involves the use of computational methods to estimate the thermodynamic characteristics of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These predictions are crucial for understanding the stability, reactivity, and potential for spontaneous reactions of a compound.
For a molecule like this compound, these predictions would typically be carried out using quantum mechanical methods, such as Density Functional Theory (DFT), or through empirical methods based on group contributions. These calculations would provide insights into the molecule's energetic landscape and its behavior under various temperature and pressure conditions. A study on related compounds such as 2-methylquinoline, 2-chloroquinoline (B121035), and 2-phenylquinoline (B181262) has utilized solution calorimetry and additivity scheme approaches to determine their phase transition thermodynamic properties. researchgate.net Similarly, experimental and computational methods have been used to determine the thermodynamic properties of other methylquinolines. acs.orgacs.orgnist.gov
Table 1: Theoretical Thermodynamic Properties of Interest for this compound
| Property | Description |
| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |
| Standard Entropy (S°) | The absolute entropy of one mole of the compound at standard conditions, representing its degree of randomness. |
| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states, indicating the spontaneity of its formation. |
Note: This table represents theoretical properties that would be calculated. No specific values are available in the literature for this compound.
Molecular Modeling and Simulation Approaches
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction utilizes computational models to forecast the pharmacokinetic properties of a drug candidate. These predictions are vital in the early stages of drug discovery to assess the potential viability of a compound. Methodologies often involve the use of quantitative structure-activity relationship (QSAR) models, which correlate the physicochemical properties of a molecule with its biological activity.
For this compound, a typical in silico ADME prediction would involve calculating various molecular descriptors, such as LogP (lipophilicity), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. These descriptors would then be used as inputs for predictive models to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.comnih.gov
Table 2: Key In silico ADME Parameters
| Parameter | Predicted Property | Importance in Drug Discovery |
| A bsorption | Oral bioavailability, intestinal absorption | Determines the fraction of the drug that reaches systemic circulation. |
| D istribution | Blood-brain barrier penetration, plasma protein binding | Affects where the drug goes in the body and its availability to act on the target. |
| M etabolism | Cytochrome P450 (CYP) enzyme inhibition/induction | Predicts how the drug is broken down and potential drug-drug interactions. |
| E xcretion | Route and rate of elimination | Influences the dosing regimen and potential for accumulation. |
Note: This table outlines the general parameters assessed in ADME studies. No specific predicted values for this compound are available.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in understanding the binding mode of a potential drug and in structure-based drug design.
A molecular docking simulation for this compound would require a three-dimensional structure of the compound and a target protein. The simulation would then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to rank the most likely interactions. The results would provide insights into the binding affinity and the specific amino acid residues involved in the interaction. Studies on related 8-chloro-quinolones have been performed to understand their interaction with receptors like Staphylococcus aureus. researchgate.net Other research has focused on the docking of different quinoline derivatives to targets such as DNA gyrase and the phosphatidylinositol 3-kinase (PI3Kα). nih.govmdpi.com
Quantum Chemical Investigations of Electronic Structure
Quantum chemical investigations, particularly using methods like Density Functional Theory (DFT), are employed to understand the electronic structure of a molecule. This includes the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity.
For this compound, a quantum chemical study would typically involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and its electronic excitation properties. The distribution of these orbitals provides insight into the regions of the molecule that are most likely to act as electron donors or acceptors. Similar investigations have been conducted on related compounds like 6-chloroquinoline (B1265530) to understand how substitutions affect the electronic properties of the quinoline core. researchgate.netdergipark.org.tr
Table 3: Key Electronic Structure Properties from Quantum Chemical Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. |
Note: This table describes the types of data obtained from quantum chemical investigations. Specific values for this compound are not available in the literature.
Structure Activity Relationship Sar Studies of 8 Chloro 6 Methyl 2 Phenylquinoline Analogs
Correlating Structural Modifications with Research Outcomes
The biological and chemical properties of quinoline (B57606) derivatives can be significantly altered by even minor changes to their structure. nih.govnih.gov Research into 2-phenylquinolines has demonstrated that the introduction of different functional groups can lead to a wide spectrum of biological activities. researchgate.netnih.gov For instance, a study on 2-phenylquinoline (B181262) analogs revealed that while the core structure itself might be inactive, the addition of a basic side chain is crucial for imparting antiviral activity. acs.org
The versatility of the quinoline scaffold allows for the generation of a large number of structurally diverse derivatives through substitutions on the quinoline ring system. nih.gov This adaptability has been exploited to develop compounds with a range of biological effects. ijresm.comnih.gov For example, modifications to the 2-phenylquinoline scaffold have led to the discovery of potent inhibitors of the Staphylococcus aureus NorA efflux pump, which is involved in multidrug resistance. nih.gov
The following table provides examples of how structural modifications on the quinoline core can influence research outcomes:
| Structural Modification | Research Outcome | Reference Compound(s) |
| Addition of a basic side chain to a 2-phenylquinoline core | Imparted antiviral activity against coronaviruses. | 2-phenylquinoline analogs |
| Functionalization with a 2-phenyl ring | Development of S. aureus NorA efflux pump inhibitors. | 2-phenylquinoline derivatives |
| Substitution on the quinoline ring | Varied biological activities including anticancer and antimicrobial properties. | General quinoline derivatives |
Impact of Substituent Effects on Quinoline Derivatives
Halogen Atom Influence (e.g., Chlorine)
The introduction of a chlorine atom into a quinoline derivative can have a profound impact on its biological activity. nih.gov Chlorine, being an electron-withdrawing group, can alter the electronic properties of the quinoline ring system. researchgate.net This can enhance the molecule's ability to interact with biological targets. researchgate.net
Specifically, the presence of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org In studies of other heterocyclic compounds, the electron-withdrawing inductive effect of the chlorine atom is thought to polarize the molecule, leading to increased hydrophobic interactions with receptors. researchgate.net This increased lipophilicity can also lead to better absorption and distribution. researchgate.net Research on 8-hydroxyquinoline (B1678124) derivatives has shown that 6-chloro analogs were the most active in anticancer assays. mdpi.com
The table below summarizes the influence of chlorine substitution on quinoline derivatives:
| Compound Class | Effect of Chlorine Substitution | Observed Outcome |
| Quinoline derivatives | Enhanced activity | Improved antileishmanial activity |
| 8-Hydroxyquinoline derivatives | Increased anticancer activity | Most potent among analogs tested |
| General biologically active molecules | Increased lipophilicity and nonbonding interactions | Potential for improved biological activity |
Methyl Group Contributions
The methyl group, though seemingly simple, can also significantly modulate the activity of quinoline derivatives. nih.gov Its contribution can be multifaceted, influencing both the steric and electronic properties of the molecule. For instance, in a series of indole-based quinoline derivatives, compounds with a methyl group at the C-5 position of the quinoline ring showed more potent anticancer activity than those with the substituent at the C-6 position. biointerfaceresearch.com This highlights the importance of the substituent's position in determining the biological outcome.
The introduction of a methyl group can also affect the reaction yields during synthesis, which is an important consideration in developing new compounds. nih.gov In the synthesis of some quinoline derivatives, the presence of a methyl group on the aryl ring of a reactant led to moderate to good yields of the final product. nih.gov
Phenyl Ring Orientation and Electron Distribution
The phenyl ring at the C-2 position of the quinoline scaffold is a key structural feature of 8-Chloro-6-methyl-2-phenylquinoline. The orientation of this phenyl ring relative to the quinoline plane can influence the molecule's interaction with its biological targets. iucr.org Crystal structure analysis of methyl 2-phenylquinoline-4-carboxylate revealed that two independent molecules in the asymmetric unit differed primarily in the rotational orientation of the phenyl group. iucr.org
The electron distribution within the phenyl ring, and the quinoline system as a whole, is crucial for the molecule's reactivity and its ability to form non-covalent interactions. nih.gov The planarity of the 2-phenylquinoline system is also important, as it facilitates interactions such as π-π stacking. iucr.org
Stereoelectronic Factors in Quinoline Scaffold Research
Stereoelectronic factors, which encompass both the spatial arrangement of atoms (stereochemistry) and the electronic properties of the molecule, are fundamental to understanding the behavior of quinoline derivatives. rsc.org
Planarity and Aromatic Stacking Interactions (e.g., π–π stacking)
The planar nature of the quinoline ring system is a critical factor in its ability to participate in various non-covalent interactions, particularly π-π stacking. iupac.orgnih.gov These interactions, which occur between aromatic rings, are important for the stabilization of DNA and protein structures and play a role in the binding of drugs to their targets. iupac.org
In the crystal structure of methyl 2-phenylquinoline-4-carboxylate, molecules were observed to form stacks parallel to the b-axis through π-π stacking interactions between the heterocyclic rings, with a short inter-centroid distance. iucr.org This demonstrates the inherent tendency of the 2-phenylquinoline scaffold to engage in such interactions. The planarity of the system is essential for effective π-π stacking, and any distortion from planarity could weaken these interactions and potentially reduce biological activity.
Role of Hydrogen Bonding in Molecular Interactions
Hydrogen bonding is a critical noncovalent interaction that dictates the structure and function of many biological and chemical systems. nih.govgatech.edu In the context of quinoline derivatives, hydrogen bonds play a significant role in their crystal structures and interactions with biological targets. The properties of hydrogen bonds formed between organic acids and bases, such as the quinoline nitrogen, are dependent on the pKa values of the interacting molecules. nih.gov
The quinoline ring system contains a basic nitrogen atom that can act as a hydrogen bond acceptor. Studies on related compounds, such as 4-methylquinoline, have shown that this nitrogen readily forms short, strong hydrogen bonds with acidic protons from other molecules, like substituted benzoic acids. nih.gov In the crystal structure of these adducts, the primary link between the acid and base molecules is a hydrogen bond between the quinoline nitrogen and a carboxylate oxygen atom. nih.gov
The strength and nature of these interactions can be influenced by other substituents on the quinoline and interacting molecules. For instance, the presence of electron-withdrawing or electron-donating groups can alter the pKa of the quinoline nitrogen, thereby modulating the strength of the hydrogen bond. nih.gov In biological systems, these hydrogen bonds are often cooperative; the formation of one hydrogen bond can increase the strength of an adjacent one. gatech.edu This cooperativity is vital in interactions such as protein-ligand binding. gatech.edu The ability of the this compound scaffold to form specific hydrogen bonds is a key determinant of its molecular recognition properties.
Weak intermolecular interactions, such as C-H⋯Cl and C-H⋯π interactions, can also be observed in the crystal structures of related chloro-substituted quinolines, further stabilizing the molecular assembly. nih.gov Visualizing these weak interactions is often accomplished through the generation of Hirshfeld surfaces. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method used to correlate the chemical structure of compounds with their biological activity. scispace.comneliti.com This approach is instrumental in drug design, offering a quicker and more economical path to identifying potent molecules by predicting the activity of untested compounds. neliti.com For quinoline derivatives, QSAR studies have been widely applied to understand how structural modifications influence their various biological activities. scispace.comnih.gov
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical parameters and structural features. scispace.com The process involves several key steps:
Data Set Generation: A series of related compounds (a training set) with known biological activities is selected. scispace.comneliti.com For quinoline derivatives, this involves synthesizing or gathering data on analogs with different substitutions on the quinoline scaffold. neliti.com
Descriptor Calculation: Various physicochemical properties, known as descriptors, are calculated for each molecule. These can include electronic properties (e.g., atomic net charge, HOMO/LUMO energies), steric properties (e.g., van der Waals volume), and hydrophobic properties (e.g., Log P). nih.govwalisongo.ac.id
Model Development: Statistical methods, most commonly linear regression analysis, are used to build a mathematical model that correlates the descriptors with the observed biological activity. scispace.com The goal is to generate a predictive formula. neliti.com
Model Validation: The predictive power of the QSAR model is tested using an external set of compounds (a test set) that was not used in the model's development. researchgate.net A statistically significant model can then be used to predict the activity of new, unsynthesized molecules. neliti.com
In studies of quinoline derivatives, descriptors such as lipophilicity (cLogP) and van der Waals volume have been shown to play a pivotal role in determining activity. neliti.comnih.gov For example, a QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives identified lipophilicity as a major driver of antifungal activity. neliti.com
The table below illustrates typical descriptors used in QSAR studies of quinoline derivatives.
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energy, Atomic net charge | Governs electrostatic interactions and reaction tendencies. walisongo.ac.id |
| Steric | Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, affecting receptor fit. nih.gov |
| Hydrophobic | Log P, Hydration energy | Influences membrane permeability and transport to the target site. neliti.comwalisongo.ac.id |
| Topological | Wiener index, Balaban index | Describes molecular branching and connectivity. |
Addressing Conflicting Data in SAR Studies: Methodological Considerations
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. neliti.com However, SAR studies can sometimes yield conflicting or ambiguous data, where seemingly similar structural changes lead to widely different activity outcomes. Addressing these discrepancies requires careful methodological considerations.
One source of conflict arises from the complexity of biological systems. A compound can interact with multiple targets, or its activity can be influenced by factors like metabolism and bioavailability, which are not always captured by simple SAR rules. For instance, SAR studies on quinoline derivatives have shown that the same compounds can have similar structure-activity relationships for entirely different biological outcomes, such as antiprion and antimalarial effects, suggesting overlapping molecular targets or mechanisms. nih.gov
To address conflicting data, researchers employ several strategies:
Systematic Analog Synthesis: A common approach is to synthesize a large and diverse library of analogs with systematic variations at different positions of the molecular scaffold. nih.gov This allows for a more thorough exploration of the chemical space. For example, in a study of quinoxaline (B1680401) analogs, a library of 55 compounds was screened to clarify the SAR for IKKβ inhibition. nih.gov
Multi-parametric Analysis: Relying on a single descriptor or property can be misleading. Robust SAR studies incorporate multiple physicochemical and structural parameters (as in QSAR) to build a more comprehensive model of activity. nih.gov
Advanced Spectroscopic and Crystallographic Analysis: Directly observing the interaction between a compound and its target through techniques like X-ray crystallography can resolve ambiguities. This provides a definitive picture of the binding mode and the specific interactions (like hydrogen bonds) that are crucial for activity.
Kinetic and Mechanistic Studies: Investigating the mechanism of action can explain why certain compounds are active while others are not. Kinetic studies can reveal whether a compound is a competitive, non-competitive, or allosteric inhibitor, providing insights that go beyond simple affinity measurements. researchgate.net
In Silico Modeling: Molecular docking and molecular dynamics simulations can complement experimental data by predicting binding poses and affinities. nih.gov These methods help rationalize observed SAR data and can guide the design of new analogs to test specific hypotheses. nih.gov
By combining systematic synthesis, multi-parametric analysis, and advanced analytical and computational techniques, researchers can navigate the complexities of SAR and resolve conflicting data to build a clear and predictive understanding of how a molecule's structure determines its function.
Applications and Future Directions in Quinoline Research Relevant to 8 Chloro 6 Methyl 2 Phenylquinoline
8-Chloro-6-methyl-2-phenylquinoline as a Versatile Building Block in Organic Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules. atomfair.com Its structure, featuring a chloro-substituted quinoline (B57606) core, a methyl group, and a phenyl ring, provides multiple reactive sites for further functionalization. atomfair.comsigmaaldrich.com Organic chemists utilize this compound as a foundational block to construct novel heterocyclic systems and elaborate molecular architectures. sigmaaldrich.com The presence of the chlorine atom at the 8-position, the methyl group at the 6-position, and the phenyl group at the 2-position imparts distinct chemical properties that guide synthetic strategies. atomfair.comevitachem.com
The versatility of this "building block" is evident in its application in creating a library of derivatives with tailored properties for various research fields, including medicinal chemistry and materials science. atomfair.comsigmaaldrich.com The strategic placement of its functional groups allows for selective modifications, leading to the generation of new chemical entities with potentially enhanced activities.
Quinoline Derivatives in the Design and Development of Innovative Chemical Entities
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. nih.govorientjchem.orgnih.gov The development of innovative chemical entities often involves the modification of the basic quinoline structure to optimize pharmacological activity and minimize side effects. nih.gov Researchers continuously explore new derivatives, and compounds like this compound contribute to this ever-expanding chemical space.
The synthesis of novel quinoline derivatives is driven by the quest for compounds with improved efficacy against a range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govnih.govbiointerfaceresearch.com The structural diversity achievable through derivatization of the quinoline ring system allows for the fine-tuning of biological and physicochemical properties, which is crucial for the development of new drugs. nih.gov
Research into Enzyme Inhibitors and Biological Target Interactions
Quinoline derivatives are extensively studied for their potential to inhibit various enzymes, a key strategy in modern drug design. nih.govresearchgate.net These compounds have been shown to interact with a wide range of biological targets, including topoisomerases, tyrosine kinases, and histone deacetylases, which are often implicated in cancer progression. nih.govresearchgate.net
Recent research has highlighted the ability of specific quinoline-based molecules to act as potent inhibitors of enzymes crucial for the survival of pathogens or the proliferation of cancer cells. For instance, certain derivatives have demonstrated inhibitory activity against human dihydroorotate (B8406146) dehydrogenase (hDHODH), a target for cancer and autoimmune diseases. rsc.orgrsc.org Other studies have explored their role as phosphodiesterase 5 (PDE5) inhibitors for potential applications in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Furthermore, some quinoline analogs have been found to inhibit DNA methyltransferases and other enzymes that act on DNA, showcasing their broad therapeutic potential. biorxiv.orgnih.gov The investigation into these interactions provides valuable insights for the rational design of new and more selective enzyme inhibitors. rsc.orgrsc.org
Advanced Materials Science Applications of Quinoline Derivatives
The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in advanced materials science. tandfonline.com These compounds are being investigated for their potential use in the development of novel materials with specific optical and electronic functionalities. evitachem.com For example, certain quinoline complexes exhibit strong photoluminescence, making them suitable for use in electroluminescent devices or as components of solar cells. tandfonline.com
The ability to tune the color and intensity of photoluminescence by modifying the substituents on the quinoline ring opens up possibilities for creating a wide range of materials for various applications. tandfonline.com Research in this area also explores the use of quinoline derivatives in creating fluorescent chemosensors for the detection of metal ions. rroij.comscispace.com
Role of this compound in Catalysis Research
The quinoline scaffold is not only a component of biologically active molecules but also serves as a ligand in organometallic catalysis. researchgate.net While specific research on the catalytic applications of this compound is emerging, the broader class of quinoline derivatives has shown significant promise in this field. They can coordinate with metal centers to form catalysts that drive various organic transformations. mdpi.com
The development of new catalytic systems is crucial for efficient and selective chemical synthesis. Researchers are exploring the use of quinoline-based ligands to create catalysts for a variety of reactions, including those that are difficult to achieve with traditional methods. nih.gov The electronic and steric properties of the quinoline ligand can be modified to fine-tune the activity and selectivity of the catalyst. mdpi.com
Emerging Research Areas and Unexplored Derivatization Potentials
The field of quinoline research is continually evolving, with new applications and derivatization strategies being explored. The synthesis of novel quinoline derivatives through multicomponent reactions (MCRs) has emerged as an efficient and versatile approach to generate molecular diversity. nih.gov This allows for the rapid construction of complex molecules with a wide range of biological and physicochemical properties. nih.gov
Future research will likely focus on further exploring the vast chemical space of quinoline derivatives. This includes the synthesis of novel analogs of this compound with different substitution patterns to investigate their structure-activity relationships. Unexplored derivatization of the quinoline core holds the potential to uncover new compounds with unique properties and applications in medicine, materials science, and catalysis.
Green Chemistry Principles in the Sustainable Development of Quinoline Compounds
In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of quinoline derivatives. researchgate.nettandfonline.com Traditional methods for synthesizing quinolines often require harsh reaction conditions, hazardous solvents, and expensive catalysts, leading to environmental concerns and economic drawbacks. nih.govtandfonline.com
To address these challenges, researchers are developing more environmentally friendly and sustainable synthetic routes. acs.org These "green" approaches include the use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts such as nanocatalysts. researchgate.nettandfonline.com These methods not only reduce waste and energy consumption but also often lead to higher yields and simpler work-up procedures. researchgate.net The application of green chemistry principles is essential for the sustainable development of new quinoline-based compounds for various applications. ijpsjournal.com
Q & A
Q. What role does the zwitterionic form of quinoline derivatives play in solvent-dependent reactivity?
- In polar solvents, 8-hydroxyquinoline analogs equilibrate between hydroxyl and zwitterionic forms, influencing coordination chemistry. For this compound, solvent polarity affects protonation states and reaction kinetics, as shown in Fries rearrangements of related esters .
Methodological Notes
- Data Validation : Cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to flag symmetry errors .
- Safety Protocols : Use gloveboxes for toxic intermediates (e.g., bromomethyl derivatives) and dispose of waste via certified facilities .
- Statistical Analysis : Employ R or Python packages (e.g., SciPy) for ANOVA or t-tests to assess significance in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
